![molecular formula C13H19N3O3S B2759630 N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide CAS No. 1396808-32-4](/img/structure/B2759630.png)
N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide
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Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2O2S/c1-12(10,11)9-6-7-2-4-8-5-3-7/h7-9H,2-6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 297.37. It is available in powder form .
Scientific Research Applications
Gastrointestinal Stromal Tumors (GISTs) Treatment
- Compound Activity : N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide (let’s call it “Compound 13”) is a selective c-KIT inhibitor. Unlike other clinically used inhibitors (such as Imatinib and Sunitinib), Compound 13 specifically targets c-KIT without affecting ABL or FLT3 kinases .
- Efficacy : Compound 13 demonstrates potent antiproliferative effects against GIST cell lines (GIST-T1 and GIST-882) with low GI50 values (0.021 and 0.043 μM, respectively). It affects c-KIT-mediated signaling pathways, induces apoptosis, and arrests cell cycle progression .
- Preclinical Evaluation : Compound 13 shows acceptable bioavailability (36%) and effectively suppresses tumor growth in GIST-T1 xenograft models without apparent toxicity. It holds promise as a potential drug candidate for GISTs .
Cancer Cell Cytotoxicity
- Structure-Activity Relationship : The presence of halogen, carboxyl, nitro, or methyl groups on ring B enhances the cytotoxicity of piperidine derivatives, including our compound .
Other Kinase Targets
- KinomeScan Profiling : Compound 13 exhibits high selectivity (S score = 0.01) for c-KIT kinase among 468 kinases tested .
- ABL and FLT3 Inhibition : Unlike Imatinib and Sunitinib, Compound 13 completely abolishes ABL and FLT3 kinase activity .
Apoptosis and Cell Cycle Arrest
- Cellular Effects : Compound 13 effectively induces apoptosis and halts cell cycle progression in GIST cells by disrupting c-KIT-mediated signaling pathways .
Bioavailability and In Vivo Efficacy
- In Vivo Studies : It effectively suppresses tumor growth in GIST-T1 xenograft models without causing apparent toxicity .
Future Prospects
- Clinical Development : Compound 13 is currently undergoing extensive preclinical evaluation. Its potential as a therapeutic agent for GISTs warrants further investigation .
properties
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-20(18,19)15-9-11-4-7-16(8-5-11)13(17)12-3-2-6-14-10-12/h2-3,6,10-11,15H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZLMYOFHRCNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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